

Application Notes and Protocols for ZY-444 in Cancer Research

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Compound of Interest

Compound Name: ZY-444

Cat. No.: B10854698

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Introduction

ZY-444 is a potent and selective small molecule inhibitor of pyruvate carboxylase (PC), a critical enzyme in cancer metabolism.^{[1][2][3]} By targeting PC, **ZY-444** disrupts the anaplerotic pathways that fuel the tricarboxylic acid (TCA) cycle, which is essential for the rapid proliferation of cancer cells.^{[2][3]} These application notes provide a comprehensive overview of **ZY-444**'s utility in cancer research, with a specific focus on its application in breast and prostate cancer models. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in utilizing this compound.

Mechanism of Action

ZY-444 exerts its anti-cancer effects through multiple mechanisms:

- **Inhibition of Pyruvate Carboxylase:** **ZY-444** directly binds to and inactivates the catalytic activity of PC.^{[2][3]} This inhibition curtails the replenishment of TCA cycle intermediates, leading to decreased ATP production and reduced biosynthetic capacity in cancer cells.^[1]
- **Suppression of Wnt/ β -catenin/Snail Signaling Pathway (Breast Cancer):** In breast cancer cells, the inhibition of PC by **ZY-444** has been shown to suppress the Wnt/ β -catenin/Snail signaling pathway.^{[1][2][3]} It achieves this by preventing the nuclear translocation of β -catenin, a key step in the activation of this pro-oncogenic pathway.^{[1][3]}

- Targeting TNFAIP3 through TNF Signaling Pathway (Prostate Cancer): In prostate cancer, **ZY-444** has been identified to upregulate Tumor Necrosis Factor, Alpha-Induced Protein 3 (TNFAIP3).[4][5] TNFAIP3, in turn, inhibits the TNF signaling pathway, which plays a role in cell proliferation, migration, and apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of **ZY-444** in various cancer cell lines and animal models.

Table 1: In Vitro Efficacy of **ZY-444**

Cancer Type	Cell Line	Assay	Concentration/IC50	Effect	Reference
Breast Cancer	MDA-MB-231, 4T1	Proliferation, Migration, Invasion	0-10 μ M (48h)	Inhibition	[1]
Breast Cancer	MDA-MB-231, MCF7, 4T1	Apoptosis	0-20 μ M (24h)	Significant Induction	[1]
Breast Cancer	MDA-MB-231	Respiration	2-18 μ M (5h)	Dose-dependent decrease in basal respiration, spare respiratory capacity, and ATP production	[1]
Iodine-Refractory Thyroid Cancer	TPC-1	Proliferation	IC50: 3.82 μ M (48h), 3.34 μ M (72h)	Halved proliferation ability	[1]
Iodine-Refractory Thyroid Cancer	KTC-1	Proliferation	IC50: 3.79 μ M (48h), 3.69 μ M (72h)	Halved proliferation ability	[1]
Prostate Cancer	C4-2, 22RV1, PC3, DU145	Proliferation	IC50: 1.5-2.5 μ mol/L	Inhibition	[5]
Prostate Cancer	PC3, DU145	Colony Formation	5 μ M	Almost complete inhibition	[5]

Table 2: In Vivo Efficacy of **ZY-444**

Cancer Type	Animal Model	Treatment	Effect	Reference
Breast Cancer	Orthotopic 4T1 model	Not specified	Significant reduction in primary tumor growth	[3]
Prostate Cancer	DU145 tumor-bearing NOD-scid mice	2.5 and 5 mg/kg/d	Significant inhibition of tumor volume	[5]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of **ZY-444** on the viability of cancer cells.

Materials:

- **ZY-444** (reconstituted in DMSO)
- Cancer cell lines (e.g., MDA-MB-231, PC3)
- Complete culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- Prepare serial dilutions of **ZY-444** in complete culture medium.
- Remove the old medium from the wells and add 100 μ L of the **ZY-444** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

2. Wound Healing Assay (Migration Assay)

This protocol assesses the effect of **ZY-444** on cancer cell migration.

Materials:

- **ZY-444**
- Cancer cell lines
- 6-well plates
- Sterile 200 μ L pipette tips
- Microscope with a camera

Procedure:

- Seed cells in a 6-well plate and grow them to confluency.
- Create a "scratch" in the cell monolayer using a sterile 200 μ L pipette tip.

- Wash the wells with PBS to remove detached cells.
- Add fresh medium containing different concentrations of **ZY-444** or vehicle control.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
- Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

3. Transwell Invasion Assay

This protocol evaluates the effect of **ZY-444** on cancer cell invasion.

Materials:

- **ZY-444**
- Cancer cell lines
- Transwell inserts with Matrigel-coated membranes (8 µm pore size)
- 24-well plates
- Serum-free medium
- Complete medium with fetal bovine serum (FBS) as a chemoattractant
- Cotton swabs
- Methanol
- Crystal violet stain

Procedure:

- Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
- Harvest and resuspend cells in serum-free medium.

- Add 500 μ L of complete medium with FBS to the lower chamber of the 24-well plate.
- Add 100 μ L of the cell suspension (e.g., 1×10^5 cells) to the upper chamber of the Transwell insert.
- Add different concentrations of **ZY-444** or vehicle control to both the upper and lower chambers.
- Incubate for 24-48 hours at 37°C.
- Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
- Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
- Stain the cells with crystal violet for 20 minutes.
- Wash the inserts with water and allow them to dry.
- Count the number of invaded cells in several random fields under a microscope.

4. In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **ZY-444** in a mouse model.

Materials:

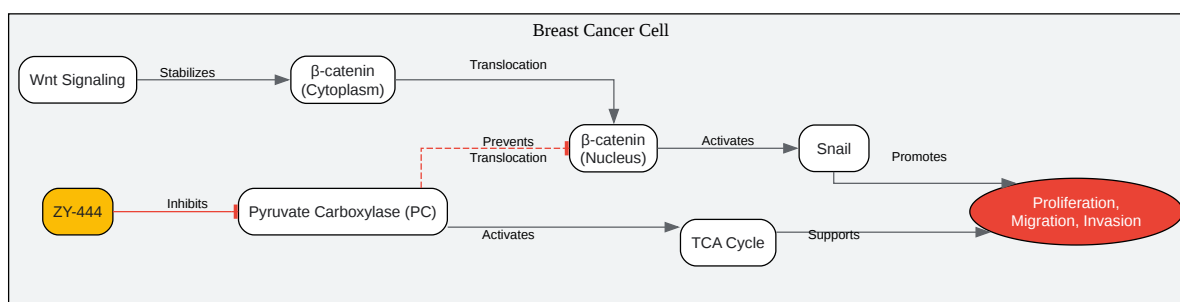
- **ZY-444**
- Immunocompromised mice (e.g., NOD-scid)
- Cancer cell line (e.g., DU145)
- Matrigel
- Calipers
- Sterile syringes and needles

Procedure:

- Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells) mixed with Matrigel into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
- Randomize the mice into treatment and control groups.
- Administer **ZY-444** (e.g., 2.5 and 5 mg/kg/day) or vehicle control via the desired route (e.g., intraperitoneal injection).
- Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

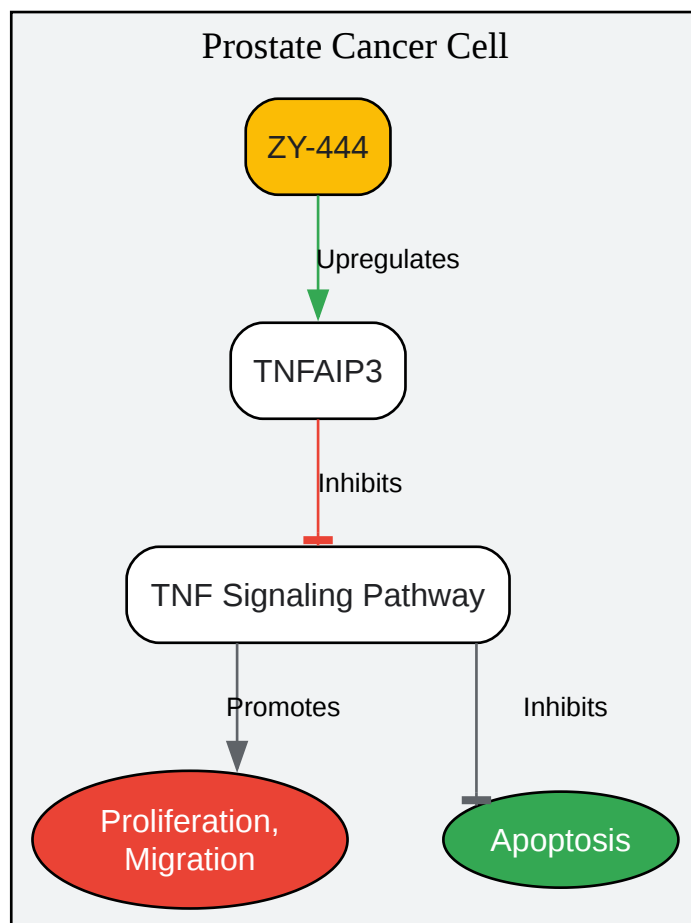
Visualizations

Signaling Pathway Diagrams



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Caption: **ZY-444** inhibits PC, suppressing the Wnt/ β -catenin/Snail pathway in breast cancer.



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Caption: **ZY-444** upregulates TNFAIP3, inhibiting the TNF signaling pathway in prostate cancer.

Experimental Workflow Diagram



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